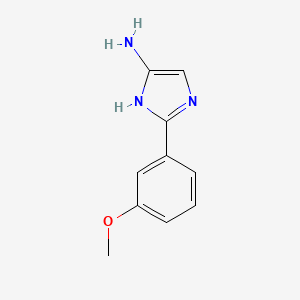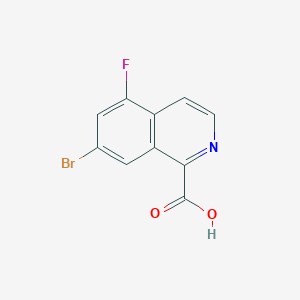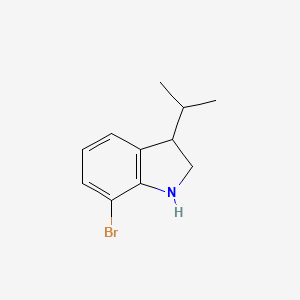
1-Aminoisoquinolin-8-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C₉H₉BrN₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinolin-8-ol hydrobromide can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform. The brominated product is then treated with an amine under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-Aminoisoquinolin-8-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Research into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminoisoquinolin-8-ol hydrobromide involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
8-Hydroxyquinoline: A precursor in the synthesis of 1-aminoisoquinolin-8-ol hydrobromide.
Quinoline: A parent compound with similar structural features.
Isoquinoline: Another parent compound with a similar aromatic ring structure.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-aminoisoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H8N2O.BrH/c10-9-8-6(4-5-11-9)2-1-3-7(8)12;/h1-5,12H,(H2,10,11);1H |
InChI Key |
UCNALTGXCQMJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)



![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)





